molecular formula C9H15NO2 B15054502 Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B15054502
M. Wt: 169.22 g/mol
InChI Key: FGMAUYFPUWGWFV-UHFFFAOYSA-N
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Description

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a conformationally constrained proline analogue characterized by a bicyclic framework that restricts rotational freedom, making it valuable in peptide and peptidomimetic design. The 7-azabicyclo[2.2.1]heptane skeleton imposes rigidity on the α-carbon and nitrogen, mimicking proline’s structural features while offering enhanced stereochemical control for probing biological activity .

Synthetic routes to such compounds often involve Diels-Alder cycloaddition or epimerization strategies. For example, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a closely related derivative, is synthesized via a Diels-Alder reaction using methyl 2-benzamidoacrylate as a dienophile, achieving yields up to 81% . Ethyl ester derivatives like the target compound are typically prepared through esterification or substitution reactions, though specific details for this molecule are less documented in the provided evidence .

Properties

IUPAC Name

ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)9-5-3-7(10-9)4-6-9/h7,10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMAUYFPUWGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(N1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction is a cornerstone for constructing the 7-azabicyclo[2.2.1]heptane skeleton. This [4+2] cycloaddition between a diene and a dienophile generates the bicyclic core with high stereoselectivity. For example, methyl 2-benzamidoacrylate serves as an effective dienophile, reacting with cyclopentadiene derivatives to yield intermediates that are subsequently functionalized. Hydrolysis of the resulting adduct followed by esterification with ethanol produces the target compound. Key advantages include modularity and compatibility with diverse substituents, though yields depend on steric and electronic factors.

Reaction Conditions :

  • Temperature: 80–120°C
  • Solvent: Toluene or dichloromethane
  • Catalyst: Lewis acids (e.g., ZnCl₂) enhance regioselectivity.

Palladium-Catalyzed 1,2-Aminoacyloxylation

Palladium catalysis provides a modern approach to functionalize cyclopentenes. The 1,2-aminoacyloxylation reaction introduces both amine and ester groups in a single step, streamlining the synthesis. For instance, treating cyclopentene with ethyl chloroformate and a benzamide derivative in the presence of Pd(OAc)₂ yields the bicyclic ester directly. This method excels in atom economy and reduces purification steps, though catalyst loading and ligand selection critically influence yields.

Optimization Parameters :

  • Ligand: BINAP or Xantphos.
  • Solvent: Tetrahydrofuran (THF).
  • Yield: 60–75% under optimized conditions.

Epimerization Strategies for Stereochemical Control

Achieving the desired stereochemistry at bridgehead positions often requires post-cyclization modifications. Base-induced epimerization equilibrates exo and endo isomers, enabling access to thermodynamically favored products. For example, treating the exo-formyl derivative with triethylamine in methanol generates the endo-epimer, which is then reduced and esterified. This approach is vital for tailoring bioactivity but necessitates precise pH and temperature control.

Industrial-Scale Production Considerations

Scaling up synthesis demands cost-effective reagents and streamlined processes. Continuous-flow reactors enhance heat and mass transfer during cycloaddition steps, while heterogeneous catalysts (e.g., Pd/C) facilitate recycling. Challenges include managing exothermic reactions and ensuring consistent stereochemical outcomes across batches.

Comparative Analysis of Synthetic Methods

Method Yield Range Key Advantages Limitations
Diels-Alder Cycloaddition 70–85% High stereoselectivity, modularity Sensitive to steric hindrance
Curtius Reaction Sequence 50–65% Precise nitrogen insertion Multi-step, low atom economy
Palladium Catalysis 60–75% Single-step functionalization Catalyst cost, ligand sensitivity
Epimerization N/A Stereochemical diversification Requires equilibrium control

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as peroxides or oxygen in the presence of catalysts.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various functionalized derivatives of the original bicyclic structure, which can be further utilized in synthetic applications.

Scientific Research Applications

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a compound with applications in organic synthesis, medicinal chemistry, material science, and biological studies. It features a bicyclic structure with a seven-membered ring containing a nitrogen atom, an ethyl ester functional group, and a carboxylic acid moiety, giving it unique chemical reactivity and potential biological activity.

Scientific Research Applications

7-Azabicyclo[2.2.1]heptane derivatives, including this compound, have significant applications in scientific research:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules. The synthesis of 7-azabicyclo[2.2.1]heptane derivatives can be achieved through transformations of tropinone . A versatile methodology has been developed to obtain α-amino ketones by acylation of methyl N-benzoyl-7-azabicyclo[2.2.1]-heptane-1-carboxylate with organolithium reagents .
  • Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development. Derivatives of 7-Azabicyclo[2.2.1]heptane exhibit significant cholinergic activity, making them potential candidates for treating cognitive disorders such as Alzheimer's disease.
  • Material Science: It is used in developing new materials with unique properties, such as polymers and resins.
  • Biological Studies: The compound is used in biochemical studies to understand its interactions with biological molecules and its potential as a bioactive agent.

Research Findings

Research on 7-Azabicyclo[2.2.1]heptane derivatives reveals several biological activities and potential therapeutic applications:

  • Neurodegenerative Diseases: Potential use as a lead compound in drug development targeting neurodegenerative diseases or infections.
  • Cholinergic Activity: 7-Azabicyclo[2.2.1]heptane derivatives exhibit significant cholinergic activity, making them potential candidates for treating cognitive disorders such as Alzheimer's disease. These compounds can act as ligands for cholinergic receptors, influencing neurotransmitter release and synaptic transmission. Some derivatives can inhibit acetylcholinesterase, increasing acetylcholine levels in the synaptic cleft and enhancing cholinergic signaling.
  • (1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride: Studied for potential therapeutic effects in various neurological conditions.

Related Compounds

Examples of similar compounds include:

  • 7-Azabicyclo[2.2.1]heptane-7-carboxylic acid, methyl ester
  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride

Additional Information

Mechanism of Action

The mechanism by which ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate exerts its effects involves interactions with molecular targets within biological systems. The bicyclic structure allows for specific binding interactions with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Bicyclic Carboxylates

The following table compares Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate with derivatives featuring different substituents or stereochemical configurations:

Compound Name Substituents/Modifications Yield Key Properties/Applications References
This compound Ethyl ester at C1 position N/A Peptidomimetics, conformational studies
Mthis compound (Ahc methyl ester) Methyl ester at C1 position 81% Intermediate for Ahc synthesis
2-Morpholinoethyl-(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate Morpholinoethyl group at C2 position 11% Potential bioactive agent (e.g., CNS modulation)
(1S,2R,4R)-2-(Thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate (methyl ester) Thienyl substituent at C2 position N/A Chiral resolution via HPLC; peptide chimera
(1S,2S,4R)-Ethyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride Ethyl ester at C2 position (structural isomer) N/A Salt form for enhanced solubility/stability

Key Observations :

  • Positional Isomerism : Ethyl esters at C1 vs. C2 (e.g., ) exhibit distinct steric and electronic profiles, influencing solubility and biological interactions.
  • Functional Groups: Morpholinoethyl or thienyl substituents enhance bioactivity but reduce synthetic yields (e.g., 11% for morpholinoethyl derivatives vs. 81% for simpler esters ).
  • Salt Forms : Hydrochloride salts improve crystallinity and stability, as seen in structurally related compounds .

Structural and Conformational Analysis

  • Bond Angles and Lengths : The 7-azabicyclo[2.2.1]heptane skeleton closely resembles proline, except for pyramidalization at nitrogen (up to 7° deviation), which alters hydrogen-bonding capacity .
  • Non-Planar Amides: Derivatives induce non-planar amide conformations, affecting peptide backbone dynamics and enabling applications in NO/NO₃⁻ donor systems (e.g., N-nitrosamines ).

Biological Activity

Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that has garnered interest for its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a nitrogen atom, which is crucial for its biological interactions. The compound's ethyl ester functional group and carboxylic acid moiety enhance its chemical reactivity, making it a versatile candidate in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with biological receptors. The compound's unique bicyclic structure allows it to fit into receptor binding sites, potentially modulating receptor activity and influencing various molecular pathways. This interaction can lead to significant pharmacological effects, including analgesic and neuroactive properties.

Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

Neuroactive Effects

Studies have shown that this compound may have therapeutic effects in neurological conditions, potentially acting as a neuroprotective agent or modulating neurotransmitter systems. The specific stereochemistry of the compound plays a crucial role in these interactions, influencing its pharmacological profile .

Analgesic Potential

Given its structural characteristics, this compound has been explored for its analgesic properties. The compound's ability to interact with pain pathways may offer new avenues for pain management therapies.

Study on Antimicrobial Activity

A recent study evaluated the efficacy of this compound against various bacterial strains, demonstrating significant antibacterial effects comparable to established antibiotics.

Neuroprotective Mechanisms

In vitro assays have indicated that the compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. These findings support further investigation into its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Comparative Analysis with Related Compounds

Compound NameStructure TypeNotable Activity
7-Azabicyclo[2.2.1]heptan-2-oneBicyclic ketoneNeuroactive
Ethyl 3-pyrrolidinecarboxylatePyrrolidine derivativeAntimicrobial
1-Azabicyclo[3.3.0]octan-3-oneBicyclic amineAnalgesic

This table illustrates the diversity of biological activities among compounds with similar structural features, highlighting the unique properties of this compound.

Q & A

Q. What are the established synthetic routes for Ethyl 7-azabicyclo[2.2.1]heptane-1-carboxylate, and how can yield optimization be achieved?

The synthesis typically involves multi-step sequences. For example, a Curtius reaction followed by stereoselective bromination and NaH-mediated intramolecular cyclization has been used to construct the 7-azabicyclo[2.2.1]heptane core . Yield optimization focuses on controlling reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography. A reported method achieved 75% yield for a related methyl ester derivative by optimizing the Diels-Alder reaction and subsequent cyclization steps .

Q. What analytical techniques are critical for characterizing the stereochemistry of 7-azabicyclo[2.2.1]heptane derivatives?

Chiral HPLC is indispensable for enantiomer separation, as demonstrated in the resolution of racemic methyl 2-(thien-2-yl)-7-azabicyclo[2.2.1]heptane-1-carboxylate using cellulose-based chiral stationary phases (CSPs) . NMR spectroscopy, particularly 1H^{1}\text{H}-1H^{1}\text{H} NOESY and 13C^{13}\text{C} DEPT, helps confirm exo/endo configurations and bridgehead substituent orientations . X-ray crystallography has been used to validate β-turn conformations in peptide analogues .

Q. How can the conformational rigidity of the 7-azanorbornane skeleton impact biological activity?

The bicyclic framework restricts rotational freedom, stabilizing specific secondary structures in peptides. For instance, replacing proline with a 7-azabicyclo[2.2.1]heptane analogue in a dipeptide induced a type I β-turn instead of the typical βII-turn seen with proline, enhancing metabolic stability and enzyme-binding affinity . This rigidity is exploited in designing thrombin and HIV-1 protease inhibitors .

Advanced Research Questions

Q. What strategies enable selective synthesis of endo vs. exo substituents on the 7-azabicyclo[2.2.1]heptane scaffold?

Base-induced epimerization is a key method. For example, treating the exo-formyl derivative (1S,2R,4R)-methyl N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate with triethylamine in methanol generates the endo-epimer (1S,2S,4R)-7 via keto-enol tautomerization . Alternatively, Diels-Alder reactions with unsaturated oxazolones can favor endo products under specific steric and electronic conditions .

Q. How do radical cyclization methodologies expand the structural diversity of 7-azabicyclo[2.2.1]heptane derivatives?

Free radical reactions, such as Bu3_3SnH-mediated cyclization of N-sulfonyl precursors, enable the synthesis of conformationally constrained epibatidine analogues. For example, the 7-azabicyclo[2.2.1]hept-2-yl radical undergoes intramolecular trapping to form tricyclic systems, though yields depend critically on the functional group (e.g., sulfonyl vs. carbamate linkers) .

Q. What challenges arise in achieving enantiopurity for β-substituted 7-azabicyclo[2.2.1]heptane amino acids, and how are they addressed?

Racemization during functionalization is a major hurdle. Enzymatic desymmetrization of intermediates (e.g., using lipases or esterases) and chiral auxiliary-mediated syntheses have been employed. For instance, chemoenzymatic approaches using Pseudomonas cepacia lipase yielded enantiopure 7-azabicyclo[2.2.1]heptane derivatives with >99% ee .

Q. How can computational methods guide the design of 7-azabicyclo[2.2.1]heptane-based enzyme inhibitors?

Molecular docking and MD simulations predict binding modes to targets like nAChRs or proteases. For epibatidine analogues, computational studies highlight the importance of the nitrogen bridgehead and chloro-pyridine substituent in maintaining high affinity for α4β2 nicotinic receptors . QSAR models further optimize substituent electronic profiles to balance potency and toxicity .

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